![molecular formula C15H14ClN3O2S B5725367 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a crucial role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines and reduces the activation and proliferation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in both preclinical and clinical studies. It also reduces the activation and proliferation of T cells and B cells, leading to a reduction in inflammation. This compound has also been shown to improve clinical outcomes in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, it has some limitations in lab experiments, such as its poor solubility in water and its potential off-target effects on other JAK family members. These limitations can be overcome by using appropriate solvents and controls in experiments.
Direcciones Futuras
For research on 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide include:
1. Studying the long-term safety and efficacy of this compound in clinical trials.
2. Investigating the potential of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studying the effects of this compound on other immune cells, such as natural killer cells and dendritic cells.
4. Developing new formulations of this compound with improved solubility and bioavailability.
5. Investigating the potential of this compound in combination therapy with other immunosuppressive agents.
In conclusion, this compound is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and side effects.
Métodos De Síntesis
The synthesis of 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide involves several steps, starting with the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form 3-chloro-4-ethoxybenzoyl chloride. This intermediate is then reacted with 3-aminopyridine and carbon disulfide to form the thioamide derivative. The final step involves the reaction of the thioamide with N-chlorosuccinimide to form this compound.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing inflammation and improving clinical outcomes in these diseases.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-13-6-5-10(8-12(13)16)14(20)19-15(22)18-11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLAEYXIJKMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)
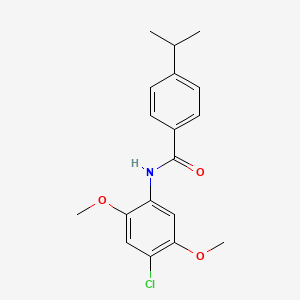
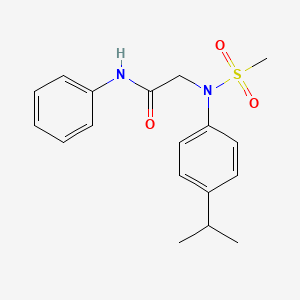
![6-chloro-N-[2-(4-chlorophenyl)ethyl]nicotinamide](/img/structure/B5725309.png)
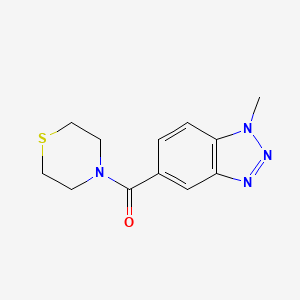
![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)
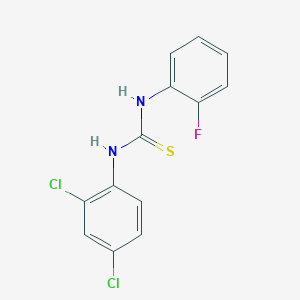
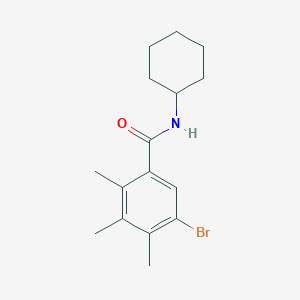
![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)
![2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5725343.png)
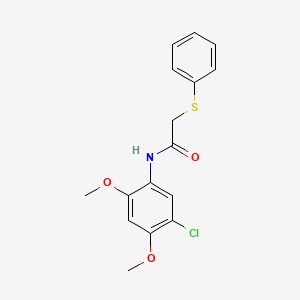
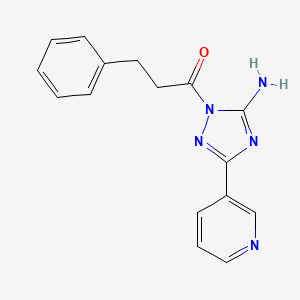
![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)